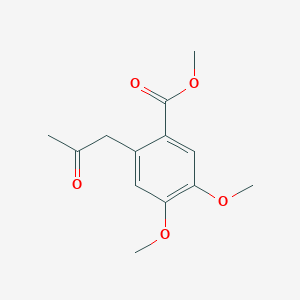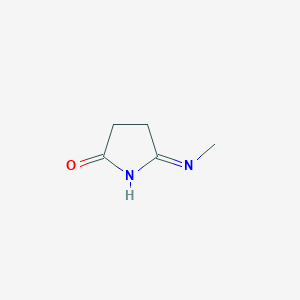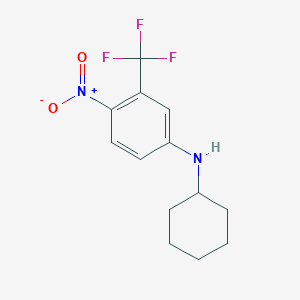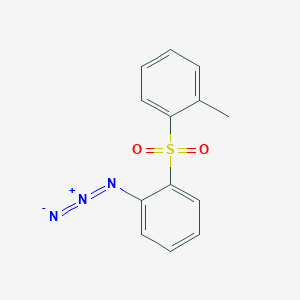![molecular formula C10H19N3S B14588140 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine CAS No. 61123-07-7](/img/structure/B14588140.png)
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a methyl group and a sulfanyl-linked dihydroimidazole moiety. Its distinct molecular configuration makes it a subject of interest in both academic research and industrial applications .
Preparation Methods
The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methyl group. The dihydroimidazole moiety is then synthesized separately and linked to the piperidine ring via a sulfanyl bridge. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group plays a crucial role in binding to these targets, influencing their activity and leading to specific biochemical outcomes. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine can be compared with similar compounds such as:
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
4-ANPP: Another intermediate in the production of fentanyl and related compounds.
N-Phenethyl-4-piperidinone: Utilized in the synthesis of various piperidine-based drugs.
The uniqueness of this compound lies in its specific sulfanyl-linked dihydroimidazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61123-07-7 |
|---|---|
Molecular Formula |
C10H19N3S |
Molecular Weight |
213.35 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-3-methylpiperidine |
InChI |
InChI=1S/C10H19N3S/c1-9-3-2-6-13(7-9)8-14-10-11-4-5-12-10/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
OLOPTNKPNXBYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CSC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
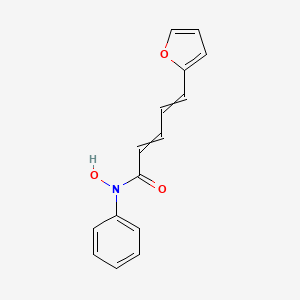

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)

![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
